Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate is a synthetic compound classified as a carbamate derivative. Carbamates are esters or salts of carbamic acid, which are widely recognized for their applications in medicinal chemistry, particularly as enzyme inhibitors. This specific compound is noted for its potential use in drug development, particularly as an inhibitor of certain enzymes involved in neurological and metabolic pathways .
The synthesis of Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate typically involves the reaction of benzyl chloroformate with DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]amine.
Synthesis Steps:
Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate has a complex molecular structure characterized by the following features:
The three-dimensional conformation of the molecule can significantly influence its interaction with biological targets, making computational modeling and analysis essential for understanding its pharmacological properties .
Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate can participate in various chemical reactions typical of carbamates:
The mechanism of action for Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate primarily involves its role as an enzyme inhibitor. It is hypothesized to bind reversibly to the active site of target enzymes, thereby preventing substrate binding and subsequent enzymatic activity.
Key Points:
The physical properties of Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate include:
Chemical Properties:
These properties are crucial for determining the compound's suitability for various applications in medicinal chemistry and pharmacology .
Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate has several potential applications:
Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate (CAS 56487-30-0) features a well-defined molecular architecture characterized by three interconnected functional domains. Its core structure consists of a central N-substituted β-amide scaffold, where the carbonyl carbon of the propanoyl group forms a critical amide bond with the pyrrolidine nitrogen. This configuration generates a tertiary amide system with restricted rotation, imparting partial double-bond character to the C–N linkage. The carbamate moiety (–NH–C(=O)–O–CH₂–C₆H₅) is attached to the propan-2-yl group’s α-carbon, establishing a chiral center with racemic DL-configuration [1] [2].
The pyrrolidine ring adopts an envelope conformation in the solid state, as observed in analogous structures, with the N-acyl substituent occupying a pseudo-equatorial position to minimize steric strain. Benzyloxycarbonyl (Cbz) protection confers distinctive lipophilic properties, enhancing cell membrane permeability in pharmaceutical intermediates. The stereogenic center at the propan-2-yl carbon remains unconfigured in commercial preparations, existing as a racemate (DL-form), which significantly influences molecular packing and intermolecular interactions. This structural duality necessitates careful stereochemical analysis in applications requiring enantioselective recognition [4] [5].
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 56487-30-0 |
Systematic Name | Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate |
Molecular Formula | C₁₅H₂₀N₂O₃ |
Molecular Weight | 276.33 g/mol |
SMILES Notation | CC(C(=O)N1CCCC1)NC(=O)OCc1ccccc1 |
Purity Specification | NLT 98% (HPLC) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (400 MHz, CDCl₃) reveals distinct proton environments: the pyrrolidine ring displays characteristic resonances at δ 3.45–3.30 ppm (N–CH₂–CH₂, multiplet) and δ 2.00–1.80 ppm (β-CH₂, multiplet). The benzylic methylene group (–O–CH₂–C₆H₅) appears as a singlet at δ 5.10 ppm, while the methine proton of the propan-2-yl group (–CH(CH₃)–) resonates as a multiplet at δ 4.20–4.05 ppm due to diastereotopic splitting and amide nitrogen coupling. The methyl group (–CH₃) is observed as a doublet at δ 1.40 ppm (J = 6.8 Hz). Aromatic protons integrate to 5H at δ 7.35–7.28 ppm, consistent with monosubstituted benzene [1] [10].
¹³C NMR confirms carbonyl identities through signals at δ 172.8 ppm (pyrrolidine amide), δ 156.0 ppm (carbamate carbonyl), and δ 136.5–128.0 ppm (aromatic carbons). The chiral α-carbon appears at δ 52.8 ppm, while the pyrrolidine carbons resonate between δ 46.5 and δ 25.0 ppm [2].
Infrared Spectroscopy:FT-IR analysis (KBr pellet) identifies key vibrational modes: N–H stretching at 3320 cm⁻¹ (broad), aliphatic C–H stretches at 2960–2870 cm⁻¹, and carbonyl vibrations at 1695 cm⁻¹ (carbamate C=O), 1660 cm⁻¹ (amide C=O). Aromatic C=C bending appears at 1530 cm⁻¹ and 1495 cm⁻¹. The carbamate C–O–C asymmetric stretch occurs at 1225 cm⁻¹, confirming ester linkage integrity [1] [10].
Mass Spectrometry:High-resolution ESI-MS exhibits a protonated molecular ion [M+H]⁺ peak at m/z 277.1551 (calculated 277.1547 for C₁₅H₂₁N₂O₃), confirming molecular weight. Fragmentation pathways include loss of benzyloxy radical (m/z 186.1138, [M+H–C₇H₇O]⁺) and pyrrolidine cleavage (m/z 108.0815, C₇H₈O⁺). The McLafferty rearrangement generates a signature benzyl cation at m/z 91.0542 [1] [2].
Crystallographic Analysis:While single-crystal X-ray diffraction data for this specific racemate remains unavailable in public databases, computational modeling (DFT B3LYP/6-31G) predicts bond lengths of 1.33 Å (amide C=O), 1.46 Å (pyrrolidine C–N), and 1.36 Å (carbamate C=O). Torsional analysis indicates a preferred *trans conformation between the carbamate N–H and propanoyl carbonyl oxygen. Molecular packing simulations suggest π-stacking interactions between benzyl groups may stabilize crystal lattices in enantiopure analogues [3] [6].
Table 2: Key Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 5.10 ppm (s, 2H, –OCH₂Ph) |
δ 4.20–4.05 ppm (m, 1H, –CH(CH₃)) | |
δ 3.45–3.30 ppm (m, 4H, pyrrolidine N–CH₂) | |
δ 1.40 ppm (d, 3H, J=6.8 Hz, –CH₃) | |
¹³C NMR | δ 172.8 ppm (C=O, pyrrolidinyl amide) |
δ 156.0 ppm (C=O, carbamate) | |
δ 52.8 ppm (α-CH) | |
FT-IR | 3320 cm⁻¹ (N–H stretch) |
1695 cm⁻¹ (carbamate C=O) | |
1660 cm⁻¹ (amide C=O) | |
1225 cm⁻¹ (C–O–C asym stretch) | |
HRMS | m/z 277.1551 [M+H]⁺ |
The structural landscape of pyrrolidine carbamates reveals significant variations in pharmacological relevance and physicochemical behavior based on substituent patterns. Unlike simpler analogues like benzyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate (CAS 56414-65-4, MW 262.30), which lacks the chiral α-methyl group, our target compound’s propan-2-yl motif introduces stereochemical complexity that profoundly influences biological interactions. The α-methyl group elevates lipophilicity (predicted logP 1.8 vs. 1.3 for the des-methyl analogue), enhancing blood-brain barrier permeability in neurological applications [5] [10].
Table 3: Structural Comparison with Key Analogues
Compound | Molecular Formula | MW (g/mol) | Key Structural Differences | Functional Implications |
---|---|---|---|---|
Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate | C₁₅H₂₀N₂O₃ | 276.33 | Chiral center at propan-2-yl; α-methyl group | Enantioselective bioactivity; enhanced metabolic stability |
Benzyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate | C₁₄H₁₈N₂O₃ | 262.30 | Ethyl linker; achiral | Higher conformational flexibility; reduced target selectivity |
2-Oxo-1-pyrrolidinyl butanamide derivatives (e.g., Brivaracetam) | Varies | ~250 | Pyrrolidinone core; no carbamate | Antiepileptic activity via SV2A modulation |
Carbazole-containing carbamates (e.g., Cryptochrome modulators) | Typically C₂₁–C₂₅ | 350–400 | Extended polyaromatic systems | Transcriptional regulation; metabolic disease targeting |
The benzyl carbamate group demonstrates versatile reactivity compared to aliphatic carbamates, serving as a protecting group in peptide synthesis and as a pharmacophore in cryptochrome modulators. When integrated with carbazole systems, carbamates exhibit extended π-conjugation (e.g., WO2015157182A1), enabling DNA intercalation or protein groove binding. However, our compound’s compact benzyl-pyrrolidine design favors metabolic stability over such extended analogues [4] [6].
Stereochemical comparisons are particularly revealing: Unlike enantiopure drugs like levetiracetam, which require specific (S)-configuration for synaptic vesicle protein 2A (SV2A) binding, the DL-racemate of Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate shows dual functionality. Molecular docking studies indicate the (R)-enantiomer preferentially binds glucocorticoid receptors, while the (S)-form interacts with prolyl oligopeptidase—highlighting divergent therapeutic potentials within the racemate [5] [7].
The tertiary amide in pyrrolidine confers hydrolytic resistance versus primary/secondary amides, as evidenced by accelerated stability studies (t₁/₂ > 48h at pH 7.4 vs. t₁/₂ < 6h for acetamide derivatives). This stability is crucial for its utility as a synthetic intermediate in multi-step pharmaceutical syntheses, particularly for neuraminidase inhibitors or kinase-directed anticancer agents where the carbamate must withstand subsequent coupling conditions [2] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9